



# **Application Notes: GS-441524 Preparation for Subcutaneous Injection in Cats**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GS-441524 |           |
| Cat. No.:            | B607737   | Get Quote |

Introduction **GS-441524** is a nucleoside analog and the active metabolite of the prodrug Remdesivir. It functions as a potent inhibitor of the feline infectious peritonitis (FIP) virus's RNA-dependent RNA polymerase, acting as an RNA-chain terminator.[1] This mechanism effectively halts viral replication, and **GS-441524** has demonstrated significant efficacy in treating the otherwise fatal FIP in cats.[2][3] While oral formulations are available, subcutaneous injection was the route used in initial successful field trials and remains a critical administration method, especially for severely ill cats where reliable absorption is paramount.[4][5] The primary challenge in preparing **GS-441524** for subcutaneous injection lies in its low aqueous solubility at physiological pH, necessitating a specialized, low-pH formulation.[6][7] These notes provide detailed information on the formulation, preparation, and quality control of **GS-441524** for research and drug development purposes.

Physicochemical Properties **GS-441524** is a small molecule with a molecular weight of 291.27 g/mol .[1] Its stability and solubility are highly dependent on environmental conditions. The compound is a pure and highly stable powder in its raw form.[2] However, its aqueous solubility is poor at neutral pH but increases significantly under acidic conditions (pH < 2.0).[7] Studies on unregulated FIP treatments found the average pH of injectable formulations to be extremely low, around 1.30 to 1.5, to achieve the desired concentration.[2][3] This low pH is a critical factor contributing to the pain experienced by cats upon injection.[6] For storage, the diluted drug is typically refrigerated (2-8°C) and can be used within 3-4 weeks.[2][8] The powder form can maintain efficacy for up to 24 months if stored properly.[8] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[8]



Table 1: Physicochemical Properties of GS-441524

| Property                        | Value / Description                  | Source(s) |
|---------------------------------|--------------------------------------|-----------|
| Molecular Weight                | 291.27 g/mol                         | [1]       |
| Chemical Formula                | C12H13N5O4                           | [1]       |
| Aqueous Solubility              | Low at pH 5.0-7.4; High at pH < 2.0  | [7]       |
| Optimal pH (Stability)          | 4.5 - 7.0                            | [8]       |
| Formulation pH (for Solubility) | ~1.5 (adjusted with HCl)             | [2]       |
| Storage (Powder)                | Long-term at -20°C (months to years) | [1]       |
| Storage (Diluted Solution)      | Refrigerated (2-8°C) for 3-4 weeks   | [2]       |

Formulation Development The formulation for subcutaneous **GS-441524** aims to solubilize the drug at a therapeutic concentration while maintaining sterility and stability for a reasonable period. A widely cited formulation was developed for the initial clinical trials that established the drug's efficacy.[2] This formulation uses a co-solvent system to dissolve the **GS-441524** powder. The selection of excipients is crucial for stabilizing the compound and ensuring compatibility with biological systems.[9]

Table 2: Formulation for **GS-441524** Subcutaneous Injection (10 mg/mL or 15 mg/mL)



| Component                                                   | Percentage | Purpose                                 |
|-------------------------------------------------------------|------------|-----------------------------------------|
| Ethanol                                                     | 5%         | Co-solvent                              |
| Propylene Glycol                                            | 30%        | Co-solvent, stabilizer                  |
| Polyethylene Glycol 400 (PEG 400)                           | 45%        | Co-solvent, solubility enhancer         |
| Water                                                       | 20%        | Vehicle                                 |
| Hydrochloric Acid (HCl)                                     | As needed  | To adjust pH to ~1.5 for solubilization |
| Source: Pedersen NC, et al., J<br>Feline Med Surg, 2019.[2] |            |                                         |

Quality Control Rigorous quality control is essential to ensure the identity, purity, potency, and sterility of the final injectable product.[9] Analysis of the active pharmaceutical ingredient (API) and the final formulation is a critical step. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the concentration of **GS-441524**.[9][10] Other analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and purity of the **GS-441524** powder before formulation.[9] Sterility and endotoxin testing are also mandatory for any parenteral product.

## **Experimental Protocols**

Protocol 1: Preparation of GS-441524 Subcutaneous Injection (10 mg/mL)

This protocol is adapted from the methodology described by Pedersen et al. in their 2019 study published in the Journal of Feline Medicine and Surgery.[2]

#### Materials:

- GS-441524 powder (pure, stable API)
- Ethanol (95% or absolute)
- Propylene Glycol



- Polyethylene Glycol 400 (PEG 400)
- Sterile Water for Injection
- Hydrochloric Acid (HCl) solution (e.g., 1N)
- Sterile 50 mL glass injection vials
- Sterile magnetic stir bar
- Magnetic stir plate
- Sonicated water bath
- Sterile syringe filters (0.22 μm)
- Analytical balance and weighing paper
- Calibrated pH meter

#### Procedure:

- Vehicle Preparation: In a sterile beaker or flask on a magnetic stir plate, combine the vehicle components. For a 50 mL final volume, this would be:
  - 2.5 mL Ethanol
  - 15 mL Propylene Glycol
  - 22.5 mL PEG 400
  - 10 mL Sterile Water
- Weighing API: Accurately weigh 500 mg of GS-441524 powder to achieve a final concentration of 10 mg/mL.
- Dissolution:
  - Add the weighed **GS-441524** powder to the prepared vehicle.



- Agitate the mixture using the magnetic stirrer until the powder is fully suspended.
- Adjust the pH of the suspension to approximately 1.5 using drops of HCl solution. Monitor the pH carefully.
- Sonication: Place the vial containing the suspension into a sonicated water bath. Sonicate for 5-20 minutes, observing until the solution becomes completely clear.
- Sterile Filtration:
  - Aseptically draw the clear solution into a sterile syringe.
  - Attach a 0.22 μm sterile syringe filter to the syringe.
  - Filter the solution directly into a final sterile glass injection vial. This step ensures the removal of any potential microbial contamination.
- Storage: Seal the vial, label it with the drug name, concentration, and preparation date. Store the vial under refrigeration at 2-8°C. The solution is reported to be stable for 3-4 weeks under these conditions.[2]

Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol for the quantitative analysis of **GS-441524** concentration in the prepared formulation. Specific parameters may need optimization based on the available equipment and column.

Objective: To verify that the final concentration of **GS-441524** in the injectable solution matches the target concentration (e.g., 10 mg/mL).

### Materials & Equipment:

- HPLC system with UV or fluorescence detector
- Reverse-phase C18 column (e.g., 4.6 x 50 mm, 3.0-μm particle size)
- GS-441524 reference standard



- Mobile Phase A: 10mM ammonium formate in water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Volumetric flasks and pipettes
- Sample vials

#### Procedure:

- Standard Preparation: Prepare a stock solution of the GS-441524 reference standard in a suitable solvent (e.g., DMSO or the formulation vehicle). Create a series of calibration standards by serial dilution to cover a linear range (e.g., 100 to 4,000 ng/mL).[3]
- Sample Preparation: Dilute a small, accurately measured volume of the prepared GS-441524 injection with the mobile phase to fall within the calibration curve range. A significant dilution will be required.
- Chromatographic Conditions (Example):
  - Column: C18 reverse-phase, maintained at 40°C[3]
  - Flow Rate: 0.3 mL/min[3]
  - Detection: UV at ~250 nm or fluorescence (Excitation: 250 nm, Emission: 475 nm)[11][12]
  - Injection Volume: 5-10 μL
  - Gradient Elution: An example gradient could be: 0-1.5 min, 3% to 80% B; 1.5-2.8 min, hold at 80% B; 2.8-3.0 min, return to 3% B.[3]
- Analysis:
  - Inject the calibration standards to generate a standard curve (Peak Area vs.
    Concentration).
  - Inject the prepared sample from the formulation batch.



 Calculate the concentration of GS-441524 in the sample by comparing its peak area to the standard curve, accounting for the dilution factor. The result should be within ±10% of the target concentration.

## **Dosage and Administration**

The appropriate dosage of subcutaneously administered **GS-441524** is determined by the clinical manifestation of FIP. The treatment duration is typically a minimum of 12 weeks.[2] It is critical to adjust the dose as the cat gains weight.[13]

Table 3: Recommended Subcutaneous Dosage Regimens for Cats

| FIP Manifestation                                 | Recommended Dosage<br>(SC, q24h) | Source(s)   |
|---------------------------------------------------|----------------------------------|-------------|
| Wet or Dry FIP (Non-<br>neurological, Non-ocular) | 4.0 - 7.5 mg/kg                  | [2][13][14] |
| Ocular FIP                                        | 8.0 - 10.0 mg/kg (minimum)       | [13][14]    |
| Neurological FIP                                  | 10.0 mg/kg (minimum)             | [13][14]    |

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for the preparation and quality control of injectable GS-441524.





Click to download full resolution via product page

Caption: Logical relationship between **GS-441524** properties and clinical application.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medkoo.com [medkoo.com]
- 2. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis PMC [pmc.ncbi.nlm.nih.gov]







- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 5. Treatment of FIP in cats with subcutaneous remdesivir followed by oral GS-441524 tablets [zenbycat.org]
- 6. Curing Cats with Feline Infectious Peritonitis with an Oral Multi-Component Drug Containing GS-441524 PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding GS-441524 storage and handling requirements BLOOM [fipdrug.com]
- 9. The Making of GS-441524: From Powder to Injection BLOOM [fipdrug.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fipadvocates.com [fipadvocates.com]
- 14. fipvetguide.com [fipvetguide.com]
- To cite this document: BenchChem. [Application Notes: GS-441524 Preparation for Subcutaneous Injection in Cats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607737#gs-441524-preparation-for-subcutaneous-injection-in-cats]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com